BMS-814580 - 1197420-11-3

BMS-814580

Catalog Number: EVT-263136
CAS Number: 1197420-11-3
Molecular Formula: C24H19ClF2N2O4S
Molecular Weight: 504.9328
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-814580 is a Highly Efficacious Melanin Concentrating Hormone Receptor 1 (MCHR1) Inhibitor with potential anti-obesity property. BMS-814580 exhibits potent binding affinity (Ki = 17 nM) for human MCHR1. BMS-814580 is a potent and selective functional antagonist (Kb = 117 nM) of human MCHR1. In a FLIPR-based assay BMS-814580 exhibiting no activity against MCHR2 at 10 μM. BMS-814580 also exhibits potent binding affinities for cynomolgus monkey and rat MCHR1 (Ki of 4.9 and 11.5 nM, respectively). MCHR1 antagonist demonstrates reduction in feeding and body weight in rats and mice.
Source and Classification

BMS-814580 was developed by Bristol-Myers Squibb and is classified as a small molecule drug. It falls under the category of chemokine receptor antagonists, specifically targeting the CCR2 receptor. This classification is significant because CCR2 antagonism has been linked to potential benefits in treating conditions characterized by chronic inflammation.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMS-814580 involves several key steps, typically utilizing standard organic synthesis techniques. The process begins with the formation of an intermediate compound, which is then subjected to various chemical reactions to construct the final product.

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reactions: Key reactions include:
    • Nucleophilic substitutions to introduce functional groups.
    • Coupling reactions to form carbon-carbon bonds.
    • Cyclization processes to create the bicyclic structure characteristic of BMS-814580.

The specific reaction conditions, such as temperature, solvent choice, and catalysts, are optimized to enhance yield and purity.

Molecular Structure Analysis

Structure and Data

BMS-814580 features a complex molecular structure that includes multiple rings and functional groups. The molecular formula is C18H22N4O2C_{18}H_{22}N_4O_2, indicating the presence of nitrogen and oxygen atoms that contribute to its pharmacological activity.

  • Molecular Weight: Approximately 342.39 g/mol.
  • Structural Components: The compound contains a bicyclic core structure that is essential for its receptor-binding properties.

The three-dimensional conformation of BMS-814580 allows for specific interactions with the CCR2 receptor, which is critical for its function as an antagonist.

Chemical Reactions Analysis

Reactions and Technical Details

BMS-814580 undergoes several chemical reactions that are essential for its synthesis and potential metabolic pathways:

  1. Hydrolysis: This reaction can occur in biological systems, leading to the breakdown of ester functionalities.
  2. Oxidation/Reduction: These reactions may modify certain functional groups within the compound, affecting its pharmacokinetics.
  3. Ligand-Receptor Interactions: The primary reaction of interest involves binding to the CCR2 receptor, inhibiting its activity in inflammatory pathways.

Understanding these reactions is crucial for predicting the behavior of BMS-814580 in vivo.

Mechanism of Action

Process and Data

BMS-814580 acts primarily as a selective antagonist of the CCR2 receptor. The mechanism involves:

  1. Binding: The compound binds to the CCR2 receptor, preventing natural ligands (such as monocyte chemoattractant protein-1) from activating it.
  2. Inhibition of Signaling Pathways: By blocking CCR2 activation, BMS-814580 disrupts downstream signaling cascades that lead to inflammation and immune cell recruitment.
  3. Therapeutic Effects: This inhibition can potentially reduce inflammation in diseases such as atherosclerosis and multiple sclerosis.

Research has indicated that such antagonism can lead to decreased disease progression in relevant animal models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: BMS-814580 exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or oxidative conditions.
  • pKa Values: Relevant for understanding ionization states at physiological pH, which affects solubility and permeability.

These properties are essential for formulation development and determining appropriate dosing regimens.

Applications

Scientific Uses

BMS-814580 has been investigated for various therapeutic applications:

  1. Inflammatory Diseases: Its primary application lies in treating chronic inflammatory diseases by modulating immune responses.
  2. Cardiovascular Health: Research suggests potential benefits in reducing atherosclerotic plaque formation through its action on monocyte recruitment.
  3. Neurodegenerative Disorders: There is ongoing research into its effects on neuroinflammation, particularly in conditions like Alzheimer’s disease.
Introduction to BMS-814580: Context and Significance

BMS-814580 represents a significant advancement in the pharmacological targeting of melanin-concentrating hormone receptor 1 (MCHR1), a key regulator of energy homeostasis and feeding behavior. This orally active small molecule emerged from rational drug design efforts to address the complex pathophysiology of obesity, a global health crisis affecting over 650 million adults worldwide. With its high receptor specificity and demonstrated efficacy in preclinical models, BMS-814580 offers a mechanistically distinct approach to weight management that differs fundamentally from appetite suppressants or nutrient absorption inhibitors [1] [4].

Pharmacological Classification: Melanin-Concentrating Hormone Receptor 1 (MCHR1) Antagonism

BMS-814580 (chemical name: 6‑(4-Chlorophenyl)-3-(4-((3,3-difluoro-1-hydroxycyclobutyl)methoxy)-3-methoxyphenyl)thieno[3,2‑d]pyrimidin-4(3H)‑one) functions as a potent competitive antagonist of MCHR1, exhibiting sub-nanomolar binding affinity across preclinical species. Its molecular structure (C₂₄H₁₉ClF₂N₂O₄S; MW: 504.93 g/mol) features a thienopyrimidinone scaffold optimized for receptor engagement and metabolic stability [4] [9].

Table 1: Binding Affinity Profile of BMS-814580 Across Species

SpeciesKi (nM)Receptor TypeExperimental System
Human16.9-17MCHR1Radioligand binding
Cynomolgus monkey4.9MCHR1Functional antagonism
Rat11.5MCHR1Radioligand binding

The compound demonstrates exceptional selectivity for MCHR1 over the closely related MCHR2 subtype, showing no activity against MCHR2 at concentrations up to 10 μM in FLIPR-based functional assays. This specificity is pharmacologically significant given the distinct physiological roles of these receptor subtypes in energy regulation. BMS-814580 functions as a functional antagonist with a measured Kb of 117 nM against human MCHR1, effectively inhibiting MCH-induced intracellular calcium mobilization. The compound exhibits modest off-target activity at ion channels, with 43% inhibition of hERG, 21% inhibition of sodium channels, and 15% inhibition of L-type calcium channels at 10 μM concentrations [1] [4].

The pharmacokinetic profile reveals favorable brain penetration, with brain-to-plasma ratios exceeding 2.5:1 in rat studies following oral administration. This central nervous system exposure is crucial for engaging MCHR1 expressed in hypothalamic feeding centers. Liver microsome stability studies indicate species-dependent metabolic profiles, with 90%, 95%, and 100% compound remaining after 10 minutes in human, rat, and mouse microsomes, respectively, suggesting moderate to high metabolic stability [1].

Historical Development: Bristol Myers Squibb's Role in Discovery and Optimization

BMS-814580 emerged from Bristol Myers Squibb's integrated discovery pipeline targeting metabolic disorders, representing the culmination of extensive structure-activity relationship (SAR) studies. Researchers at BMS facilities in Lawrenceville, New Jersey, and Cambridge, Massachusetts, systematically optimized the thienopyrimidinone scaffold to enhance receptor affinity while addressing early pharmacokinetic limitations [8].

The discovery program employed rational medicinal chemistry approaches to overcome challenges associated with earlier MCHR1 antagonists, particularly poor oral bioavailability and insufficient CNS penetration. Key structural innovations included:

  • Introduction of the 3,3-difluoro-1-hydroxycyclobutylmethoxy moiety to enhance receptor binding interactions
  • Optimization of the chlorophenyl-thienopyrimidinone core for metabolic stability
  • Strategic methoxy substitution to modulate compound polarity [1] [4]

The program implemented a prodrug strategy to enhance oral absorption, developing the phosphate ester derivative that demonstrated significantly improved bioavailability in rat models. Pharmacokinetic studies in Sprague-Dawley rats established that the phosphate prodrug exhibited substantially higher exposure (AUC 107 μM•h) compared to the parent compound when administered orally at 10 mg/kg, achieving maximal plasma concentrations (Cmax) of 4.0 μM within 6 hours (Tmax) [1].

This research was formally documented in the landmark 2016 publication in the Journal of Medicinal Chemistry, where Ahmad et al. detailed the comprehensive anti-obesity properties and optimization pathway leading to BMS-814580. The publication highlighted the compound's 28-day efficacy study in diet-induced obese rats, establishing its therapeutic potential and positioning it as a clinical candidate [4].

Table 2: Key Pharmacokinetic Parameters of BMS-814580 Phosphate Prodrug in Rats

ParameterIntravenous (1 mg/kg)Oral Phosphate Prodrug (10 mg/kg)
Cmax (μM)11.54.0
Tmax (h)-6.7
AUC0-∞ (μM•h)>24107
T½ (h)0.9-
CL (mL/min/kg)4.1-
Vss (L/kg)-54
F (%)-Calculated relative to IV dose

Therapeutic Potential: Anti-Obesity Mechanisms and Unmet Medical Needs

BMS-814580 addresses critical unmet medical needs in obesity management, particularly the limitations of current pharmacotherapies regarding efficacy magnitude, side effect profiles, and weight rebound after discontinuation. Its mechanism centers on disrupting the MCH signaling pathway, which physiologically promotes positive energy balance through increased food intake and reduced energy expenditure [1] [4].

In preclinical models, BMS-814580 demonstrated dose-dependent anti-obesity effects:

  • Chronic administration (0.03-3 mg/kg/day for 28 days) in diet-induced obese (DIO) Sprague-Dawley rats produced significant, dose-dependent reductions in cumulative body weight gain
  • At the highest tested dose (3 mg/kg), animals exhibited statistically significant weight loss compared to vehicle-treated controls within the first week of treatment
  • The compound preserved lean body mass during weight reduction, suggesting preferential fat mass reduction [1] [9]

The central mechanism of action was confirmed through neuropharmacological assessments showing that BMS-814580 crosses the blood-brain barrier and engages hypothalamic MCHR1 receptors. Four-day pharmacodynamic studies in rats demonstrated a 6.4% body weight reduction at 10 mg/kg, with concomitant high brain concentrations (7,955 nM) measured 20 hours post-dose, supporting sustained central target engagement [1].

Table 3: Anti-Obesity Efficacy of BMS-814580 in Preclinical Models

Study ParameterDose (mg/kg)DurationKey Outcome
Diet-induced obese rat model0.03-328 daysDose-dependent body weight reduction
Sprague-Dawley rats104 days6.4% weight loss with 7,955 nM brain concentration
Brain penetration study10Single doseBrain:plasma ratio >2.5:1 at 8 hours

BMS-814580 represents a mechanistically distinct approach to obesity treatment compared to currently approved therapies that primarily target peripheral nutrient absorption or incretin pathways. Its development is particularly significant for patients with obesity phenotypes characterized by hyperactive MCH signaling, potentially offering personalized therapeutic strategies. The compound's ability to produce weight loss without observed biliary lesions in preclinical toxicology studies addressed a key limitation of earlier MCHR1 antagonists, positioning it as a viable clinical candidate [1] [4].

The therapeutic rationale for MCHR1 antagonism extends beyond calorie restriction, as emerging evidence suggests MCH signaling modulates multiple metabolic processes including glucose homeostasis, lipid metabolism, and energy partitioning. This multi-faceted mechanism positions BMS-814580 as a potential foundation for combination therapies with agents possessing complementary mechanisms, such as incretin mimetics or amylin analogs [1] [9].

Properties

CAS Number

1197420-11-3

Product Name

BMS-814580

IUPAC Name

6-(4-chlorophenyl)-3-[4-[(3,3-difluoro-1-hydroxycyclobutyl)methoxy]-3-methoxyphenyl]thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C24H19ClF2N2O4S

Molecular Weight

504.9328

InChI

InChI=1S/C24H19ClF2N2O4S/c1-32-19-8-16(6-7-18(19)33-12-23(31)10-24(26,27)11-23)29-13-28-17-9-20(34-21(17)22(29)30)14-2-4-15(25)5-3-14/h2-9,13,31H,10-12H2,1H3

InChI Key

NCXJWNAKIMMZOC-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N2C=NC3=C(C2=O)SC(=C3)C4=CC=C(C=C4)Cl)OCC5(CC(C5)(F)F)O

Solubility

Soluble in DMSO

Synonyms

BMS-814580; BMS 814580; BMS814580.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.